molecular formula C12H14N4O4 B14501255 N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine CAS No. 63642-37-5

N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine

Cat. No.: B14501255
CAS No.: 63642-37-5
M. Wt: 278.26 g/mol
InChI Key: ZLKGOYYAWIZIKM-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexyl group, a nitro group, and a benzoxadiazole ring, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the nitration of a suitable precursor, followed by the introduction of the cyclohexyl group via a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and yield, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of various biochemical pathways. For example, it has been shown to inhibit glutathione S-transferases, which play a role in detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is unique due to its combination of a cyclohexyl group and a nitro-benzoxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in fields requiring specific fluorescence characteristics and reactivity.

Properties

CAS No.

63642-37-5

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine

InChI

InChI=1S/C12H14N4O4/c17-15(18)10-7-6-9(12-11(10)14-20-16(12)19)13-8-4-2-1-3-5-8/h6-8,13H,1-5H2

InChI Key

ZLKGOYYAWIZIKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]

Origin of Product

United States

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